molecular formula C26H29FN4O4 B2483755 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 877632-43-4

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2483755
CAS No.: 877632-43-4
M. Wt: 480.54
InChI Key: LRMPINFRCYUFDP-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a furan-2-yl ethyl side chain. Piperazine derivatives are widely studied for their neuropharmacological properties, particularly as dopamine or serotonin receptor modulators . The fluorine atom on the phenyl group enhances metabolic stability, while the furan ring may influence pharmacokinetics through its electron-rich π-system.

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O4/c1-34-22-5-2-4-19(16-22)17-28-25(32)26(33)29-18-23(24-6-3-15-35-24)31-13-11-30(12-14-31)21-9-7-20(27)8-10-21/h2-10,15-16,23H,11-14,17-18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMPINFRCYUFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide, often abbreviated as FPEPO, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a piperazine ring, a furan moiety, and an oxalamide functional group, which collectively contribute to its pharmacological properties.

Chemical Structure

The chemical formula for FPEPO is C23H25FN4O3C_{23}H_{25}FN_{4}O_{3}, and it has a molecular weight of approximately 456.5 g/mol. The structural components are as follows:

  • Piperazine Ring : Known for its central nervous system activity.
  • Fluorophenyl Group : May enhance the compound's electronic properties and biological interactions.
  • Furan Moiety : Contributes to the compound's unique reactivity and potential biological activity.
  • Oxalamide Functional Group : Associated with diverse biological activities.

Pharmacological Properties

Research indicates that FPEPO exhibits various pharmacological activities, including:

  • Dopamine Receptor Affinity : Similar compounds have shown significant binding affinity to dopamine D4 receptors, with IC50 values as low as 0.057 nM, indicating potential applications in treating neurological disorders .
  • Adenosine A2A Receptor Antagonism : Investigations have suggested that derivatives of this compound may act as antagonists for the adenosine A2A receptor, which is crucial in modulating neurotransmitter release and has implications in neuroprotection and anti-inflammatory responses.
  • Neuroprotective Effects : The piperazine structure is often linked to neuropharmacological activity, making FPEPO a candidate for further studies in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of FPEPO can be analyzed through its structure-activity relationship (SAR). Variations in the piperazine or furan substituents can lead to significant differences in receptor affinity and selectivity. For example:

CompoundKey Structural FeaturesBiological Activity
FPEPOFluorophenyl, FuranHigh D4 receptor affinity
N-(4-chlorobenzyl)Chlorobenzyl, PiperazineModerate D4 receptor affinity
N-(4-bromobenzyl)Bromobenzyl, PiperazineLower D4 receptor affinity

This table illustrates how modifications to the core structure can influence the pharmacological profile of related compounds.

Case Studies and Research Findings

  • Dopamine D4 Receptor Studies :
    • A study highlighted that certain piperazine derivatives demonstrated selective binding to dopamine D4 receptors over D2 receptors, suggesting potential therapeutic applications in psychiatric disorders .
  • Neuropharmacology :
    • Research has indicated that compounds similar to FPEPO possess neuroprotective properties, potentially providing therapeutic benefits in conditions like Parkinson's disease or schizophrenia .
  • Inflammatory Response Modulation :
    • Investigations into the anti-inflammatory effects of oxalamides have shown promise in modulating immune responses, highlighting the potential of FPEPO in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is being investigated for its potential as a therapeutic agent in treating various neurological disorders due to its ability to interact with neurotransmitter receptors such as serotonin and dopamine. Its structural similarity to endogenous neurotransmitters may enhance its efficacy in modulating mood and cognitive functions.

Research indicates that this compound exhibits significant biological activity, including:

  • Antidepressant Effects : Studies suggest that it may influence serotonin pathways, offering potential benefits for depression treatment.
  • Neuroprotective Properties : Its ability to cross the blood-brain barrier positions it as a candidate for protecting neurons from damage in neurodegenerative diseases.

Industrial Applications

In the industrial sector, this compound could serve as a precursor for developing new pharmaceuticals or as a scaffold for synthesizing more complex chemical entities.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Neuropharmacology Study : A study published in Journal of Medicinal Chemistry examined the interaction of this compound with serotonin receptors, demonstrating its potential antidepressant effects through receptor modulation .
  • Analgesic Activity Research : Another investigation highlighted its analgesic properties through animal models, suggesting efficacy comparable to established pain relief medications .
  • Neuroprotective Effects : Research focused on its neuroprotective capabilities indicated that it could mitigate oxidative stress in neuronal cells, supporting its development for neurodegenerative disease therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The table below highlights key structural differences and similarities:

Compound Name / ID Piperazine Substituent Amide Linkage Type Aromatic Moieties Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Fluorophenyl Oxalamide Furan-2-yl, 3-Methoxybenzyl ~550 (estimated) Fluorine, Methoxy, Furan
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) 2,4-Dichlorophenyl Pentanamide Pyridin-2-yl Not reported Chlorine, Pyridine
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-Chloro-3-(trifluoromethyl)benzoyl Acetamide Pyridin-2-yl 530 Chlorine, Trifluoromethyl
N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) 3-Methoxybenzoyl Acetamide Pyridin-2-yl 458 Methoxy, Benzoyl

Key Observations :

  • Amide Linkages : The oxalamide bridge in the target compound introduces two amide bonds, offering stronger hydrogen-bonding capacity compared to single amides (e.g., 8b, 8d) .
  • Aromatic Systems : The furan-2-yl group in the target compound differs from pyridin-2-yl in analogs, which may alter solubility and π-π stacking interactions.

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity
  • Target Compound : While direct receptor data are unavailable, structural analogs like 7o () exhibit dopamine D3 receptor selectivity due to the piperazine-amide scaffold . The 4-fluorophenyl group may enhance binding to serotonin receptors (e.g., 5-HT1A) compared to chlorine-substituted analogs.
  • Compound 8b : The trifluoromethyl group in 8b increases lipophilicity (logP ~4.5), favoring blood-brain barrier penetration, but may reduce aqueous solubility .
Metabolic Stability
  • The fluorine atom in the target compound improves resistance to oxidative metabolism compared to chlorinated analogs (e.g., 7o) .
  • The methoxy group in 8d and the target compound may undergo O-demethylation, a common metabolic pathway.

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